molecular formula C26H28N4O5 B2698274 N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251692-35-9

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No. B2698274
CAS RN: 1251692-35-9
M. Wt: 476.533
InChI Key: HMUXGSDBOWGPNX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves studying the transformation of a substance or substances into one or more different substances. It includes understanding the reactants, products, and the mechanism of the reaction . Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter, melting point, boiling point, reactivity, and solubility . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been developed as selective ligands for the translocator protein (18 kDa) in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been designed for in vivo imaging by incorporating a fluorine atom, allowing labeling with fluorine-18. This has significant implications for studying various biological processes and diseases in a non-invasive manner (Dollé et al., 2008).

Synthetic Pathways in Organic Chemistry

Research has explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the synthesis of complex organic compounds like erythrinanes. This demonstrates the chemical's relevance in synthetic organic chemistry, particularly in constructing intricate molecular structures with potential pharmacological applications (Chikaoka et al., 2003).

Development of Anti-Inflammatory and Analgesic Agents

Studies on compounds derived from visnaginone and khellinone, including those structurally similar to the specified chemical, have shown significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This research highlights the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Agent Development

The synthesis of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including those structurally akin to the specified chemical, has been pursued with the aim of discovering new anticancer agents. These compounds have been tested across 60 cancer cell lines, showing potential for cancer therapy (Al-Sanea et al., 2020).

Antimicrobial Compound Synthesis

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials structurally related to the specified chemical, has demonstrated good antibacterial and antifungal activities. This positions such compounds as candidates for new antimicrobial agents, addressing the need for novel therapies against resistant microbial strains (Hossan et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. It’s important to handle all chemical compounds with care and use appropriate safety measures . Unfortunately, specific details about the safety and hazards of this compound are not available in the retrieved data.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-33-13-7-12-29-17-27-24-20(18-8-5-4-6-9-18)15-30(25(24)26(29)32)16-23(31)28-21-14-19(34-2)10-11-22(21)35-3/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXGSDBOWGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

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